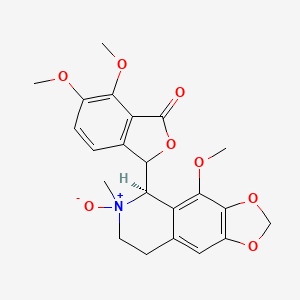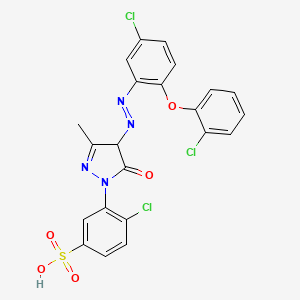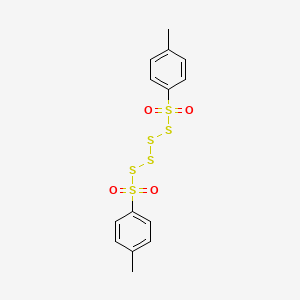
1,6-Bis(4-methylphenyl)hexasulfane 1,1,6,6-tetraoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Bis(4-methylphenyl)hexasulfane 1,1,6,6-tetraoxide is an organosulfur compound characterized by its unique structure, which includes six sulfur atoms and four oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Bis(4-methylphenyl)hexasulfane 1,1,6,6-tetraoxide typically involves the reaction of 4-methylphenyl derivatives with sulfur-containing reagents under controlled conditions. One common method involves the use of hexasulfane precursors and oxidizing agents to introduce the tetraoxide functionality. The reaction conditions often require precise temperature control and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,6-Bis(4-methylphenyl)hexasulfane 1,1,6,6-tetraoxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can remove oxygen atoms or reduce the sulfur atoms to lower oxidation states.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Aplicaciones Científicas De Investigación
1,6-Bis(4-methylphenyl)hexasulfane 1,1,6,6-tetraoxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex sulfur-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,6-Bis(4-methylphenyl)hexasulfane 1,1,6,6-tetraoxide involves its interaction with molecular targets through its sulfur and oxygen atoms. These interactions can lead to the formation of reactive intermediates that can modify biological molecules or catalyze chemical reactions. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
1,6-Bis(4-methylphenyl)hexasulfane: Lacks the tetraoxide functionality.
1,6-Bis(4-methylphenyl)disulfane: Contains fewer sulfur atoms.
1,6-Bis(4-methylphenyl)hexasulfane 1,1,6,6-tetraoxide: Unique due to the presence of both hexasulfane and tetraoxide functionalities.
Uniqueness
This compound is unique due to its combination of multiple sulfur atoms and oxygen functionalities, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in fields requiring specific sulfur-oxygen interactions.
Propiedades
Número CAS |
28519-95-1 |
|---|---|
Fórmula molecular |
C14H14O4S6 |
Peso molecular |
438.7 g/mol |
Nombre IUPAC |
1-methyl-4-[(4-methylphenyl)sulfonyltetrasulfanyl]sulfonylbenzene |
InChI |
InChI=1S/C14H14O4S6/c1-11-3-7-13(8-4-11)23(15,16)21-19-20-22-24(17,18)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
Clave InChI |
ZCPNXVHEPYFLCY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)SSSSS(=O)(=O)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


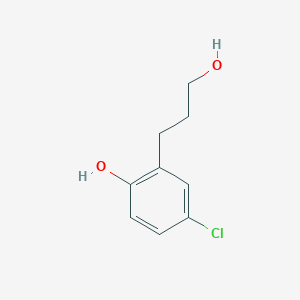
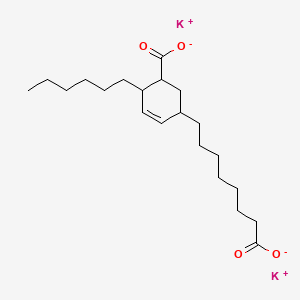
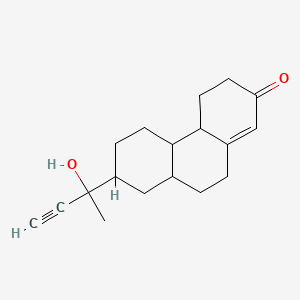
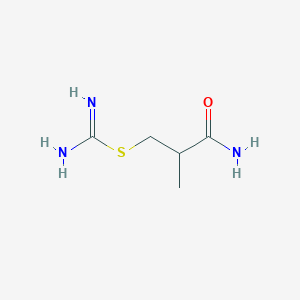
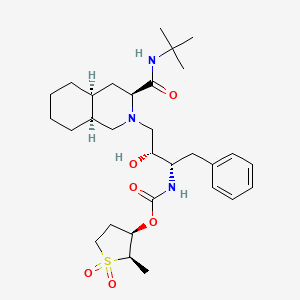
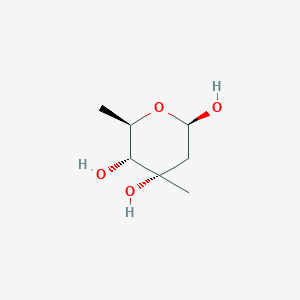
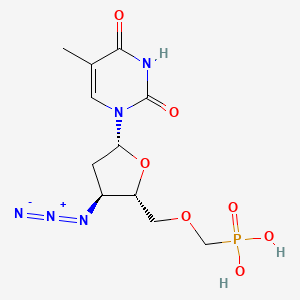


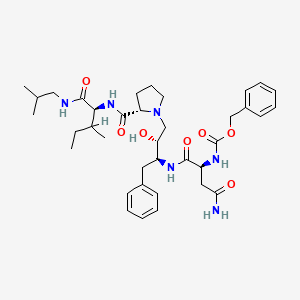
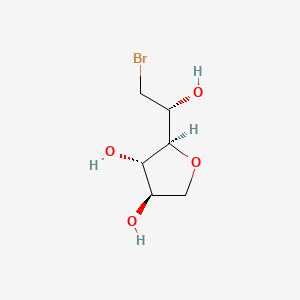
![2,6-Dioxabicyclo[2.2.1]heptane](/img/structure/B12799464.png)
